![molecular formula C23H21Cl2N3O2S B2504667 2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338422-97-2](/img/structure/B2504667.png)

2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

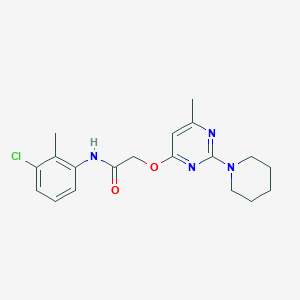

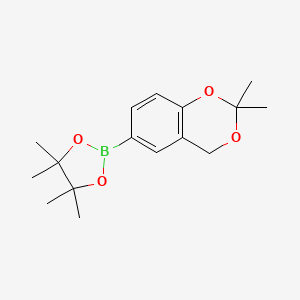

The compound 2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives, which can provide insights into the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of N-substituted benzenesulfonamides with various reagents to introduce additional functional groups or to cyclize the existing structure. For example, the synthesis of 2,2'-diselenobis(N-alkyl/aryl benzenesulfonamides) from N-alkyl/aryl benzenesulfonamides is described as a one-pot process . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The paper discussing tautomerism in a 2,4-dichlorobenzenesulfonamide derivative highlights the importance of intramolecular hydrogen bonding and the orientation of substituents in determining the molecular conformation . These structural features are crucial for the biological activity and could be relevant for the compound under analysis.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a range of chemical reactions, including cyclization and substitution reactions. The first cyclization of a diselenobis(N-methyl benzenesulfonamide) into a benzothiaselenazole dioxide is an example of such a transformation . These reactions are important for the diversification of the chemical structure and the enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystalline structure of a dichlorobenzenesulfonamide derivative, as well as the intermolecular interactions responsible for crystalline cohesion, are discussed in one of the papers . These properties are essential for the practical application of these compounds in biological systems.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications :

- A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds :

- Bayrak (2021) synthesized various benzenesulfonamide derivatives, which could potentially be used in further chemical research or pharmaceutical applications (Bayrak, 2021).

Nucleophilic Substitution Reactions :

- Research by Kolyamshin et al. (2021) involved the formation of new types of maleimides, exploring nucleophilic substitution reactions of N-2-haloethyl derivatives of hydantoins, which can be foundational for further chemical synthesis (Kolyamshin et al., 2021).

Mechanochemical C–N Coupling Reactions :

- Bera, Bhanja, and Mal (2022) demonstrated the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones, highlighting the importance of benzenesulfonamide derivatives in organic synthesis (Bera, Bhanja, & Mal, 2022).

Anticancer and Antimicrobial Applications :

- A study by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, including benzenesulfonamide derivatives, showed promising results in DNA binding and cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).

- Woolley and Hoeven (1965) synthesized derivatives of dichloro-benzenesulfonamido-nitrobenzene for potential use in chemotherapy of spontaneous cancers (Woolley & Hoeven, 1965).

Wirkmechanismus

Target of Action

Compounds with a benzimidazole core are often used as antiparasitic agents. They bind to the protein tubulin, inhibiting its polymerization, which disrupts microtubule formation and results in energy depletion of the parasite .

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the benzimidazole ring and the sulfonamide group could play a crucial role in these interactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. If it targets tubulin, it would affect cell division and other microtubule-dependent processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, permeability, stability, and metabolic susceptibility would influence its bioavailability .

Result of Action

The cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits tubulin polymerization, it could lead to cell cycle arrest and cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3O2S/c1-14-4-6-17(7-5-14)12-28-13-26-23-20(28)10-15(2)16(3)22(23)27-31(29,30)21-11-18(24)8-9-19(21)25/h4-11,13,27H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSHZASNVPOAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)